molecular formula C9H23N3 B1385895 N1-[2-(Diethylamino)ethyl]-1,3-propanediamine CAS No. 10563-30-1

N1-[2-(Diethylamino)ethyl]-1,3-propanediamine

Cat. No.: B1385895
CAS No.: 10563-30-1
M. Wt: 173.3 g/mol
InChI Key: RSXRRHHZYNMQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[2-(Diethylamino)ethyl]-1,3-propanediamine is a chemical compound with the molecular formula C9H22N3 It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine typically involves the reaction of diethylamine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(Diethylamino)ethyl]-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: The major products include N-oxides and other oxidized derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N1-[2-(Diethylamino)ethyl]-1,3-propanediamine is widely used in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include signal transduction pathways where the compound can influence cellular responses by altering the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(Dimethylamino)ethyl)-1,3-propanediamine
  • N1-(2-(Diethylamino)ethyl)-N2-methyl-1,3-propanediamine

Uniqueness

N1-[2-(Diethylamino)ethyl]-1,3-propanediamine is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its diethylamino group provides unique steric and electronic properties, making it valuable in specific synthetic and research applications.

Biological Activity

N1-[2-(Diethylamino)ethyl]-1,3-propanediamine, also known as N,N'-bis(2-aminoethyl)-1,3-propanediamine, is a compound of significant interest in biological research due to its various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H20N4
  • Molecular Weight : 160.26 g/mol
  • CAS Number : 333131
  • Structure : The compound features a propanediamine backbone with diethylamino groups attached, which contributes to its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Metal Chelation : It serves as a high-affinity chelator for copper ions (Cu(II)), which can disrupt cellular functions by inducing copper deficiency in cells. This property has been exploited in studies related to cancer cell lines, such as HL-60 (human promyelocytic leukemia cells), where it inhibits mitochondrial cytochrome c oxidase activity .
  • Antioxidant Properties : The compound has been shown to influence the activity of superoxide dismutase (SOD) in Escherichia coli, suggesting a role in oxidative stress management within bacterial cells. This is particularly relevant for understanding its potential use in microbiological applications .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : By chelating copper, the compound can inhibit enzymes that require this metal as a cofactor. For instance, the inhibition of cytochrome c oxidase leads to impaired mitochondrial respiration and increased apoptosis in cancer cells .
  • Regulation of Gene Expression : The compound has been implicated in modulating gene expression related to oxidative stress responses in bacteria. This suggests potential applications in developing antimicrobial agents or understanding bacterial resistance mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Metal ChelationHigh-affinity Cu(II) chelator affecting mitochondrial function
Antioxidant EffectsModulates superoxide dismutase activity in E. coli
Anticancer ActivityInduces apoptosis in HL-60 leukemia cells via copper deficiency

Case Study: Anticancer Potential

A study investigating the anticancer properties of this compound found that treatment with this compound led to significant apoptosis in HL-60 cells. The mechanism was linked to the inhibition of mitochondrial respiration due to copper depletion, highlighting its potential as an anticancer agent .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments indicate moderate acute toxicity. In animal studies, LD50 values ranged from 410 mg/kg to 1870 mg/kg depending on the route of exposure and species tested . Care should be taken when handling this compound due to its hazardous nature.

Properties

IUPAC Name

N'-[2-(diethylamino)ethyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXRRHHZYNMQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.